An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, a derivative of phthalimide, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data and predictive models. The document is structured to offer not just data, but also insights into the causality behind its chemical behavior, empowering researchers in their experimental design and application development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and computational predictions to provide a robust working knowledge base.
Molecular Structure and Physicochemical Properties
2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid, with the CAS Number 42710-39-4, possesses a rigid bicyclic isoindoline core functionalized with a carboxylic acid group at the 5-position and a methyl group on the imide nitrogen. This unique arrangement of functional groups dictates its physical and chemical characteristics.
The planar phthalimide ring system, coupled with the electron-withdrawing nature of the two carbonyl groups, influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The N-methyl group enhances its lipophilicity compared to the unsubstituted analog.
Table 1: Physicochemical Properties of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | PubChem[1] |
| Molecular Weight | 205.17 g/mol | PubChem[1] |
| IUPAC Name | 2-methyl-1,3-dioxoisoindole-5-carboxylic acid | PubChem[1] |
| Canonical SMILES | CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | PubChem[1] |
| InChI Key | JNOGAXDCJSTIRH-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 (Computed) | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge based on structure |
| pKa (Predicted) | ~3-4 for the carboxylic acid | Predicted based on benzoic acid and electron-withdrawing substituents |
Note: The absence of experimentally determined physical constants such as melting and boiling points in the reviewed literature necessitates their empirical determination for any practical application.
Synthesis and Reactivity
Proposed Synthetic Pathway
The most logical approach involves the reaction of trimellitic anhydride with methylamine. This reaction proceeds in two conceptual steps: initial amidation to form a phthalamic acid intermediate, followed by intramolecular cyclization via dehydration to yield the final imide product.
Caption: Proposed synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid.
General Experimental Protocol (Illustrative)
Disclaimer: This is a representative protocol and requires optimization and validation.
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Reaction Setup: To a solution of trimellitic anhydride (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid, add a solution of methylamine (1-1.2 equivalents) dropwise at room temperature with vigorous stirring.
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Amidation: The reaction is typically exothermic. Maintain the temperature below 40°C during the addition. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phthalamic acid intermediate.
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Cyclization: Heat the reaction mixture to reflux (typically 120-150°C, depending on the solvent) for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, pour the reaction mixture into cold water to induce precipitation. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
Reactivity Profile
The reactivity of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid is governed by its three key functional components: the carboxylic acid, the imide ring, and the aromatic system.
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Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, including:
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Esterification: Reaction with alcohols in the presence of an acid catalyst.
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Amide Formation: Reaction with amines, typically requiring activation with coupling agents (e.g., DCC, EDC).
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Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.
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-
Imide Ring: The imide functionality is generally stable. However, under harsh basic or acidic conditions, it can be susceptible to hydrolysis, leading to the opening of the imide ring.
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Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the imide and carboxylic acid groups.
Spectroscopic Characterization (Predicted)
In the absence of experimentally derived spectra, predictive models and analysis of analogous structures provide valuable insights into the expected spectroscopic features of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton.
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Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the aromatic ring will likely appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns will depend on the substitution pattern.
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N-Methyl Protons (δ ~3.1 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.
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Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which is often exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework.
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Carbonyl Carbons (δ ~167 ppm): Two signals for the imide carbonyl carbons.
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Carboxylic Acid Carbonyl (δ >170 ppm): A signal for the carbonyl carbon of the carboxylic acid.
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Aromatic Carbons (δ 120-140 ppm): Signals corresponding to the six carbons of the aromatic ring.
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N-Methyl Carbon (δ ~24 ppm): A signal for the methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational modes of the functional groups.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[2][3]
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C=O Stretch (Imide): Two strong absorption bands around 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric).
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C=O Stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹, which may overlap with the symmetric imide stretch.
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C-N Stretch (Imide): A band in the region of 1300-1350 cm⁻¹.
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Aromatic C-H and C=C Stretches: Absorptions in their characteristic regions.
Mass Spectrometry (Predicted)
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Molecular Ion Peak (M⁺): Expected at m/z = 205.0375 for the exact mass.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of CO₂ (m/z = 44) from the carboxylic acid group and potentially fragmentation of the imide ring.
Caption: Predicted mass spectrometry fragmentation of the target molecule.
Potential Applications and Biological Relevance
The isoindoline-1,3-dione scaffold is a well-established pharmacophore found in a variety of biologically active molecules.[4][5] The presence of the carboxylic acid group on 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid provides a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Derivatives of phthalimides have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] The carboxylic acid functionality allows for the introduction of this moiety into peptides or other biomolecules, potentially modulating their properties.
Safety and Handling
Based on available GHS information, 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid is classified as an irritant.[1]
-
Hazard Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
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Conclusion
2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid is a versatile chemical entity with significant potential in synthetic chemistry and drug discovery. While a comprehensive experimental characterization is not yet widely published, this guide provides a foundational understanding of its chemical properties based on its structure, data from related compounds, and computational predictions. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.
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